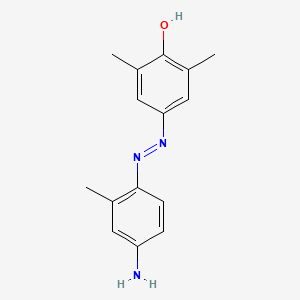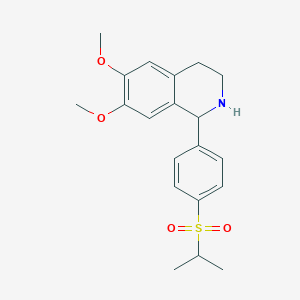
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
The synthesis of 1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multiple steps. One common method starts with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dioxane or dichloromethane and bases such as sodium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can also participate in condensation reactions, forming larger, more complex molecules.
Common reagents used in these reactions include primary amines, sodium carbonate, and various solvents. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor properties, showing activity against various cancer cell lines.
Materials Science: The compound is used in the synthesis of triazine-based conjugated microporous polymers, which have applications in gas storage and separation.
Biological Research: It has been explored for its role as a microbial iron shelter, potentially useful in developing new antibiotics.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to antiproliferative effects on cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- can be compared with other triazine derivatives such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, showing significant biological activity.
These compounds share a similar triazine core but differ in their substituents, leading to unique properties and applications.
Propriétés
Numéro CAS |
7181-32-0 |
|---|---|
Formule moléculaire |
C22H33N7 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
2-N-cyclohexyl-6-[3-(4-phenylpiperazin-1-yl)propyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H33N7/c23-21-25-20(26-22(27-21)24-18-8-3-1-4-9-18)12-7-13-28-14-16-29(17-15-28)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H3,23,24,25,26,27) |
Clé InChI |
MFGLIMRNZYQXHX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=NC(=NC(=N2)N)CCCN3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
silane](/img/structure/B14713525.png)

![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)
